CYM50374

S1P4 Antagonist Potency Selectivity

Broad-spectrum S1P modulators like FTY720 confound S1P4-specific research. CYM50374 is the first reported selective S1P4 antagonist (IC₅₀ 34 nM), enabling unambiguous dissection of S1P4-dependent pathways without off-target lymphopenia. • Isolates S1P4-mediated effects in immune migration, cytokine release, and megakaryocyte development. • Essential reference compound for validating novel S1P4-targeting chemical entities. • ≥98% purity; dispatched globally with temperature-controlled shipping for proven stability.

Molecular Formula C19H19NO3S
Molecular Weight 341.4 g/mol
Cat. No. B12374959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM50374
Molecular FormulaC19H19NO3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3C)CO)C
InChIInChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22)
InChIKeyWZURXOGFFAAWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYM50374: Potent, Selective S1P4 Antagonist


CYM50374 is a novel, potent antagonist of the sphingosine-1-phosphate receptor 4 (S1P4), a G protein-coupled receptor (GPCR) involved in various cellular processes. It was identified as part of the first reported series of selective S1P4 antagonists [1]. With a reported IC50 of 34 nM against S1P4 in a functional cellular assay , CYM50374 serves as a crucial pharmacological tool for dissecting the specific biological roles of the S1P4 receptor subtype, distinct from other S1P receptor family members.

CYM50374 Selectivity vs. Broad-Spectrum S1P Modulators


The S1P receptor family (S1P1-5) exhibits overlapping yet distinct expression patterns and signaling pathways [1]. Indiscriminate use of broad-spectrum S1P modulators, such as the non-selective agonist FTY720 (fingolimod) or antagonists with activity across multiple subtypes (e.g., JTE-013), introduces confounding variables that obscure the specific contribution of the S1P4 receptor. This lack of selectivity prevents clear interpretation of experimental outcomes and can lead to erroneous conclusions about S1P4's role in disease models, particularly in immunology and inflammation, where multiple S1P receptors are co-expressed [1]. CYM50374's value proposition lies in its ability to isolate S1P4-dependent effects, a capability that generic or multi-target S1P modulators cannot provide.

CYM50374: Head-to-Head Comparator Evidence


Superior Potency at S1P4 vs. JTE-013

CYM50374 is a significantly more potent antagonist of the S1P4 receptor than JTE-013, a commonly used S1P2/S1P4 dual antagonist . This higher potency allows for a more complete and robust blockade of S1P4-mediated signaling at lower compound concentrations, minimizing the risk of off-target effects associated with higher doses.

S1P4 Antagonist Potency Selectivity

Selective S1P4 Antagonism vs. FTY720

CYM50374 is a selective antagonist for the S1P4 receptor, whereas FTY720 (fingolimod) is a non-selective agonist that modulates S1P1, S1P3, S1P4, and S1P5 [1]. The use of a selective antagonist like CYM50374 is essential to attribute observed phenotypic changes specifically to the blockade of S1P4 signaling, rather than to the complex, pleiotropic effects caused by simultaneous modulation of multiple S1P receptor subtypes [1].

S1P4 Antagonist Selectivity S1P Receptor Family

Potency vs. In-Class Analog CYM50358

Within the same chemical series of S1P4 antagonists, CYM50358 exhibits slightly higher potency (IC50 = 25 nM) than CYM50374 (IC50 = 34 nM) [REFS-1, REFS-2]. This subtle difference in potency provides researchers with options for titrating the degree of receptor blockade or selecting a tool compound based on specific experimental requirements, such as solubility or pharmacokinetic profile, without sacrificing target selectivity.

S1P4 Antagonist Potency SAR

CYM50374: Validated Research Applications


S1P4 in Immune Cell Trafficking and Inflammation

CYM50374 is the tool of choice for delineating the role of S1P4 in immune cell migration and inflammatory responses. Its selectivity over other S1P receptors, especially S1P1 which is a major regulator of lymphocyte egress, ensures that observed effects on cell trafficking and cytokine release are specifically attributable to S1P4 antagonism, avoiding the confounding lymphopenia induced by S1P1 modulators like FTY720 [1].

S1P4 Target Validation in Influenza Models

Based on its identification in the first reported series of selective S1P4 antagonists, CYM50374 is a key reagent for investigating the therapeutic potential of S1P4 blockade in viral infections, such as influenza. The original research highlighted the S1P4 receptor as a potential novel target in this context, and CYM50374 provides a specific probe to validate this hypothesis in vitro and in vivo without the confounding effects of other S1P receptors [1].

S1P4 in Megakaryocyte Differentiation and Thrombopoiesis

Research indicates S1P4 is upregulated during megakaryocyte development [1]. CYM50374 enables precise pharmacological interrogation of S1P4's function in this process, distinct from the roles of S1P1 and S1P2, which are also implicated in platelet biology. Its use can clarify whether S1P4 antagonism represents a viable strategy for modulating platelet production without the broader cardiovascular effects associated with less selective S1P modulators [1].

S1P4 Reference Antagonist for Ligand Development

Given its well-defined S1P4 antagonist profile, CYM50374 serves as an essential reference compound for the characterization of new chemical entities targeting S1P4. It can be used in competitive binding assays or functional assays to confirm the mechanism of action and potency of novel S1P4 agonists, PAMs, or radiolabeled probes, providing a benchmark for evaluating next-generation S1P4-targeting molecules.

Technical Documentation Hub

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